Bufoserotonin C
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Overview
Description
Bufoserotonin C is an indole alkaloid derived from the traditional Chinese medicine ChanSu, which is prepared from the skin secretions of toads such as Bufo bufo gargarizans and Bufo melanostictus . This compound has garnered attention due to its unique structure and potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bufoserotonin C involves several key steps. Initially, pyrrole is subjected to reductive acetylation to yield an intermediate product. This intermediate is then N-alkylated with a ditosylate compound to produce another intermediate. The final step involves detosylation and dealkylation to obtain synthetic this compound .
Industrial Production Methods
These reactions are carried out under controlled conditions using commercially available reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Bufoserotonin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under an inert atmosphere using solvents such as dichloromethane and tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Bufoserotonin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying indole alkaloids and their synthetic pathways.
Biology: It is used in research on the biological activities of indole alkaloids, including their cytotoxic effects.
Mechanism of Action
The mechanism of action of Bufoserotonin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of serotonin receptors and other cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can induce cytotoxic effects in cancer cells by disrupting their normal cellular functions .
Comparison with Similar Compounds
Bufoserotonin C can be compared with other indole alkaloids such as:
- N’-formylserotonin
- N’-methylserotonin
- 5-hydroxy-1H-indole-3-carbaldehyde
- N-acetylserotonin
- 6-hydroxy-1-oxo-3,4-dihydro-β-carboline
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific cytotoxic effects against human lung adenocarcinoma epithelial cells, which distinguishes it from other indole alkaloids .
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[5-acetyl-1-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)18-7-14(20-12(2)23)10-21(18)6-5-13-9-19-17-4-3-15(24)8-16(13)17/h3-4,7-10,19,24H,5-6H2,1-2H3,(H,20,23) |
InChI Key |
PBAAUONIRIQOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1CCC2=CNC3=C2C=C(C=C3)O)NC(=O)C |
Origin of Product |
United States |
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